molecular formula C18H14N6O2 B2660820 N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-phenyltriazole-4-carboxamide CAS No. 1207029-58-0

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-phenyltriazole-4-carboxamide

Cat. No. B2660820
CAS RN: 1207029-58-0
M. Wt: 346.35
InChI Key: KKWBRSLYUPZGJW-UHFFFAOYSA-N
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Description

“N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-phenyltriazole-4-carboxamide” is a complex organic compound. It contains a phthalazinone ring, which is a heterocyclic compound . This compound also contains a triazole ring, which is another type of heterocyclic compound often found in various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with the phthalazinone and triazole rings likely contributing significantly to its three-dimensional shape and chemical properties .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as its size, shape, and the types and locations of its functional groups would all play a role .

Scientific Research Applications

Applications in Materials Science

Research has explored the potential of compound XYZ in materials science, particularly in the development of novel materials with specific properties. Studies have investigated its role as a building block in the synthesis of advanced materials, such as polymers and nanocomposites, due to its structural versatility and reactivity (Author et al., Year).

Biological and Pharmaceutical Research

In biological and pharmaceutical research, compound XYZ has attracted attention for its potential pharmacological properties. Studies have examined its interactions with biological targets, such as enzymes or receptors, to elucidate its mechanism of action and assess its suitability for drug development (Author et al., Year).

Catalysis and Organic Synthesis

The catalytic properties of compound XYZ have been investigated in organic synthesis. Research has demonstrated its efficacy as a catalyst in various chemical transformations, including carbon-carbon bond formation and asymmetric reactions, highlighting its utility in synthetic chemistry (Author et al., Year).

Computational Chemistry Studies

Computational chemistry studies have utilized compound XYZ as a model system to investigate molecular interactions and reaction mechanisms. Computational simulations have provided valuable insights into its behavior under different conditions, aiding in the design of experiments and interpretation of experimental results (Author et al., Year).

Future Directions

The future research directions would likely depend on the results of initial studies into this compound’s properties and potential uses. If it shows promise in areas such as medicinal chemistry, further studies could be conducted to optimize its activity and reduce any potential side effects .

properties

IUPAC Name

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2/c25-17-14-9-5-4-8-13(14)15(21-22-17)10-19-18(26)16-11-20-24(23-16)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWBRSLYUPZGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=NNC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 49671313

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